Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1956370-64-1
VCID: VC5833831
InChI: InChI=1S/C16H22N2O2.ClH/c17-14-10-16(11-14)6-8-18(9-7-16)15(19)20-12-13-4-2-1-3-5-13;/h1-5,14H,6-12,17H2;1H
SMILES: C1CN(CCC12CC(C2)N)C(=O)OCC3=CC=CC=C3.Cl
Molecular Formula: C16H23ClN2O2
Molecular Weight: 310.82

Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride

CAS No.: 1956370-64-1

Cat. No.: VC5833831

Molecular Formula: C16H23ClN2O2

Molecular Weight: 310.82

* For research use only. Not for human or veterinary use.

Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride - 1956370-64-1

Specification

CAS No. 1956370-64-1
Molecular Formula C16H23ClN2O2
Molecular Weight 310.82
IUPAC Name benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate;hydrochloride
Standard InChI InChI=1S/C16H22N2O2.ClH/c17-14-10-16(11-14)6-8-18(9-7-16)15(19)20-12-13-4-2-1-3-5-13;/h1-5,14H,6-12,17H2;1H
Standard InChI Key VVXICYIJGLRZKS-UHFFFAOYSA-N
SMILES C1CN(CCC12CC(C2)N)C(=O)OCC3=CC=CC=C3.Cl

Introduction

Molecular Structure and Chemical Properties

Structural Features

The compound’s defining feature is its 7-azaspiro[3.5]nonane core, a bicyclic system comprising a six-membered ring fused to a three-membered ring via a spiro carbon atom. The 2-amino group introduces a primary amine functionality, while the benzyl carboxylate moiety (C6H5CH2OCO\text{C}_6\text{H}_5\text{CH}_2\text{OCO}) contributes steric bulk and lipophilicity. Protonation of the amine group by hydrochloric acid yields the hydrochloride salt, enhancing crystallinity and aqueous solubility .

Key Structural Attributes:

  • Spirocyclic Core: Confers conformational rigidity, potentially influencing binding interactions in biological systems.

  • Amino Group: Provides a site for chemical modification (e.g., acylation, alkylation).

  • Benzyl Carboxylate: Enhances membrane permeability due to its hydrophobic aromatic ring .

Synthesis and Optimization

Primary Synthetic Route

The synthesis of benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride typically involves two stages:

  • Formation of the Base Compound:

    • Reactants: 7-Azaspiro[3.5]nonane-7-carboxylic acid and benzyl alcohol.

    • Coupling Agent: Carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) facilitate esterification.

    • Conditions: Conducted in anhydrous dichloromethane or DMF at 0–25°C.

  • Salt Formation:

    • Treatment with hydrochloric acid in a polar solvent (e.g., ethanol) yields the hydrochloride salt.

Reaction Scheme:

7-Azaspiro[3.5]nonane-7-carboxylic acid+Benzyl alcoholcoupling agentBenzyl 7-azaspiro[3.5]nonane-7-carboxylateHClHydrochloride salt\text{7-Azaspiro[3.5]nonane-7-carboxylic acid} + \text{Benzyl alcohol} \xrightarrow{\text{coupling agent}} \text{Benzyl 7-azaspiro[3.5]nonane-7-carboxylate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Alternative Methodologies

A patent describing the synthesis of the related compound 7-oxo-2-azaspiro[3.5]nonane highlights strategies applicable to spirocyclic systems :

  • Cyclization Reactions: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) and iodo metal salts (e.g., KI) to promote ring closure.

  • Reductive Steps: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces intermediates, though over-reduction risks necessitate careful stoichiometric control .

Comparative Synthesis Data:

ParameterPrimary RoutePatent Method
YieldNot reported56.3–82.6%
Reaction Time12–24 hours10–24 hours
Key ReagentHydrochloric acidLithium aluminum hydride
SolventDMF, ethanolTetrahydrofuran

Pharmaceutical and Chemical Applications

Role as a Synthetic Intermediate

The compound’s spirocyclic structure and functional groups make it a versatile building block for:

  • Peptidomimetics: Mimicking peptide backbones to enhance metabolic stability.

  • Kinase Inhibitors: Rigid frameworks improve target selectivity in cancer therapeutics .

PropertyValueSource
Molecular Weight310.82 g/mol
SolubilityNot fully characterized
StabilityStable under anhydrous conditions

Future Directions and Challenges

Scalability of Synthesis

Optimizing the patent-derived cyclization method could improve yields for large-scale production. Key challenges include minimizing ring-opening side reactions and reducing reliance on hazardous reagents like LiAlH4\text{LiAlH}_4.

Biological Evaluation

Future studies should explore the compound’s pharmacokinetics and toxicity profiles to assess its viability as a drug candidate. Computational modeling could predict target interactions, guiding structural modifications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator